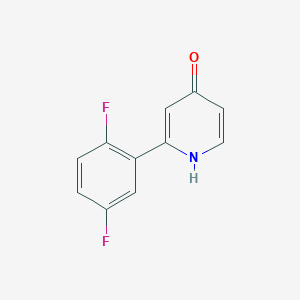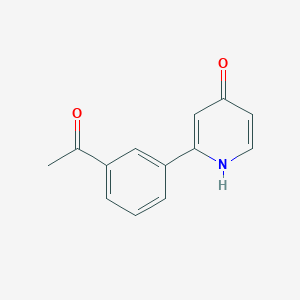
4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95%
Übersicht
Beschreibung
4-(5-Cyano-2-fluorophenyl)nicotinic acid (abbreviated as 4-CNFNA) is a synthetic derivative of nicotinic acid, which is a naturally occurring substance found in many foods, including meat, fish, and vegetables. 4-CNFNA is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. This article will provide an overview of the synthesis method of 4-CNFNA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on biochemical and physiological processes. It has also been used to study the effects of nicotinic acid on the metabolism of glucose and other carbohydrates. Additionally, 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the production of hormones, such as insulin and glucagon.
Wirkmechanismus
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% is not entirely understood. However, it is believed that 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% acts as an agonist of the nicotinic acid receptor, which is a type of G-protein-coupled receptor that is involved in the regulation of glucose and lipid metabolism. When 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% binds to the receptor, it triggers a cascade of biochemical reactions that result in the activation of various metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% have been studied in both in vitro and in vivo studies. In vitro studies have shown that 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% can increase the production of insulin, glucagon, and other hormones involved in glucose and lipid metabolism. In vivo studies have shown that 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% can reduce blood glucose levels, reduce cholesterol levels, and improve glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% in lab experiments include its high purity (95%) and its ability to be synthesized in a relatively short amount of time (1-2 hours). Additionally, 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% is relatively inexpensive and can be stored at room temperature. The main limitation of using 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% in lab experiments is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95%. One potential direction is to further investigate the mechanism of action of 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% and to identify the specific biochemical pathways that it affects. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95%, such as its ability to reduce blood glucose levels and improve glucose tolerance. Other potential directions for research include exploring the effects of 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% on other metabolic pathways, such as the production of hormones and other metabolic regulators. Finally, further research could be conducted to investigate the potential side effects of 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% and to determine the optimal dosage for its use in therapeutic applications.
Synthesemethoden
4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95% is synthesized from nicotinic acid by a process called nitration. In this process, nicotinic acid is treated with nitric acid, which results in the formation of 4-(5-Cyano-2-fluorophenyl)nicotinic acid, 95%. The reaction is carried out in an aqueous solution and is typically carried out at a temperature of 80-90°C. The reaction is typically complete within 1-2 hours and yields a product that is 95% pure.
Eigenschaften
IUPAC Name |
4-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-12-2-1-8(6-15)5-10(12)9-3-4-16-7-11(9)13(17)18/h1-5,7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHTXVMLJVIZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=C(C=NC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692531 | |
| Record name | 4-(5-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyano-2-fluorophenyl)nicotinic acid | |
CAS RN |
1261937-24-9 | |
| Record name | 4-(5-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















